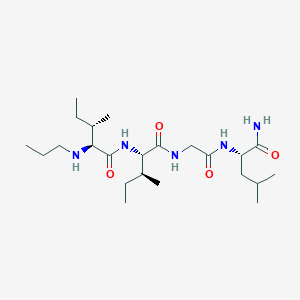
N~3~,N~3~-Bis(2-hydroxyethyl)-N-(hydroxymethyl)-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~,N~3~-Bis(2-hydroxyethyl)-N-(hydroxymethyl)-beta-alaninamide is a chemical compound that belongs to the class of beta-alaninamides This compound is characterized by the presence of hydroxyethyl and hydroxymethyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-Bis(2-hydroxyethyl)-N-(hydroxymethyl)-beta-alaninamide typically involves the reaction of beta-alanine with appropriate reagents to introduce the hydroxyethyl and hydroxymethyl groups. One common method is the reaction of beta-alanine with ethylene oxide and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a base or acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N3,N~3~-Bis(2-hydroxyethyl)-N-(hydroxymethyl)-beta-alaninamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~,N~3~-Bis(2-hydroxyethyl)-N-(hydroxymethyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N3,N~3~-Bis(2-hydroxyethyl)-N-(hydroxymethyl)-beta-alaninamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s hydroxyl and amide groups can form hydrogen bonds and other interactions, influencing its biological activity and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)-beta-alaninamide: Lacks the hydroxymethyl group.
N,N-Diethyl-beta-alaninamide: Contains ethyl groups instead of hydroxyethyl groups.
N,N-Dimethyl-beta-alaninamide: Contains methyl groups instead of hydroxyethyl groups.
Uniqueness
N~3~,N~3~-Bis(2-hydroxyethyl)-N-(hydroxymethyl)-beta-alaninamide is unique due to the presence of both hydroxyethyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
143676-84-0 |
|---|---|
Molekularformel |
C8H18N2O4 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-[bis(2-hydroxyethyl)amino]-N-(hydroxymethyl)propanamide |
InChI |
InChI=1S/C8H18N2O4/c11-5-3-10(4-6-12)2-1-8(14)9-7-13/h11-13H,1-7H2,(H,9,14) |
InChI-Schlüssel |
LTAYNQKSJUUOBX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCO)CCO)C(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


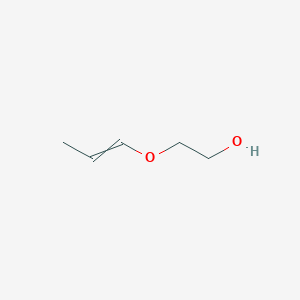
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)
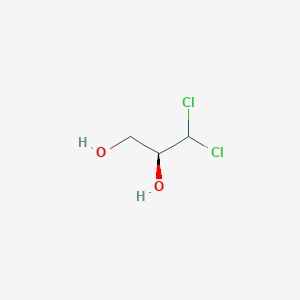
![3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B12564630.png)
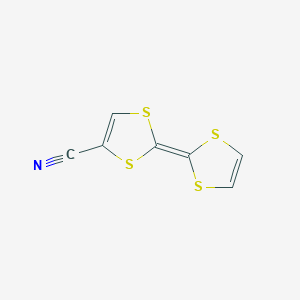


![5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12564645.png)
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
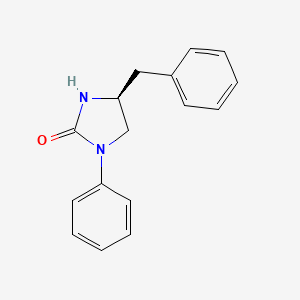
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
